Ald-PEG3-NHBoc

Description

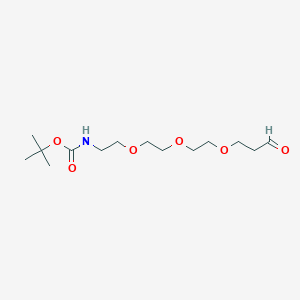

Ald-PEG3-NHBoc (CAS: 2253965-11-4) is a polyethyleneglycol (PEG)-based reagent featuring an aldehyde group and a tert-butoxycarbonyl (Boc)-protected amine. The aldehyde moiety enables selective conjugation with aminooxy or hydrazine-containing molecules via oxime or hydrazone bond formation, while the Boc group protects the amine during synthetic processes, allowing controlled deprotection under acidic conditions . This compound is widely used in bioconjugation, drug delivery, and materials science due to its water solubility, biocompatibility, and modular reactivity. Its PEG3 spacer provides a balance between flexibility and steric hindrance, optimizing conjugation efficiency in biological systems.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(3-oxopropoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h6H,4-5,7-12H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFGYPFKTYLNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of Aminoethanol Derivatives

A common precursor for this compound is N-Boc-aminoethanol, synthesized by reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For example, a reported procedure involves dissolving 2-aminoethanol (10 mmol) in anhydrous dichloromethane (DCM), followed by the addition of Boc₂O (12 mmol) and DMAP (0.1 equiv.) at 0°C. The reaction proceeds at room temperature for 12 hours, yielding N-Boc-aminoethanol with >95% purity after aqueous workup.

Alternative Protecting Group Strategies

While Boc is predominant, other protecting groups (e.g., Fmoc) are occasionally employed. However, Boc remains preferred due to its stability under acidic conditions and ease of removal with trifluoroacetic acid (TFA).

Incorporation of the PEG3 Spacer

The triethylene glycol (PEG3) spacer is introduced via nucleophilic substitution or coupling reactions.

Bromoacetic Acid-Mediated Alkylation

A widely cited method involves reacting N-Boc-aminoethanol with bromoacetic acid to form a PEG-like chain. In a representative protocol:

-

Reagents : N-Boc-aminoethanol (24.8 mmol, 2 equiv.), bromoacetic acid (12.4 mmol, 1 equiv.), sodium hydride (60% in mineral oil, 3 equiv.).

-

Conditions : Anhydrous THF, 0°C to room temperature, 3 hours.

-

Workup : Aqueous extraction (MTBE), acidification (pH 3 with HCl), and CH₂Cl₂ extraction.

-

Yield : 78% after flash chromatography (Toluene/EtOAc gradient).

This method ensures precise control over PEG chain length and minimizes oligomerization.

Mitsunobu Reaction for Ether Linkage

For ether-based PEG3 spacers, the Mitsunobu reaction is employed using diethylene glycol derivatives. A typical procedure utilizes:

-

Reagents : Triphenylphosphine (1.2 equiv.), diethyl azodicarboxylate (DEAD, 1.2 equiv.), and tert-butyl alcohol.

-

Conditions : Anhydrous THF, 0°C to reflux, 18 hours.

-

Yield : 65–70% after silica gel purification.

Aldehyde Functionalization

The aldehyde group is introduced via oxidation or masked aldehyde strategies.

Oxidation of Primary Alcohols

Primary alcohols in the PEG3 intermediate are oxidized to aldehydes using pyridinium chlorochromate (PCC) or Swern oxidation:

Acetal Protection-Deprotection

To avoid aldehyde reactivity during synthesis, acetal-protected intermediates are used. For example:

-

Protection : Reacting the aldehyde with ethylene glycol (2 equiv.) and p-toluenesulfonic acid (0.1 equiv.) in toluene under reflux (4 hours).

-

Deprotection : Hydrolysis with 1M HCl in THF/water (1:1) at 60°C for 2 hours.

-

Yield : 90% after neutralization and extraction.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, e.g., [M+Na]⁺ calcd for C₁₈H₁₇N₃NaO₈: 426.0908, found: 426.0910.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromoacetic Alkylation | NaH, THF | 0°C to rt, 3h | 78 | >99 |

| Mitsunobu Reaction | DEAD, PPh₃ | Reflux, 18h | 65 | 98 |

| Swern Oxidation | Oxalyl chloride, DMSO | −78°C, 1h | 85 | 97 |

Challenges and Optimization Strategies

-

Aldehyde Stability : Use acetal protection to prevent dimerization or oxidation during storage.

-

PEG Chain Length Control : Strict stoichiometry and anhydrous conditions prevent polydispersity.

-

Boc Deprotection : Avoid prolonged exposure to TFA to prevent PEG degradation.

Chemical Reactions Analysis

Types of Reactions: Ald-PEG3-NHBoc undergoes various chemical reactions, including:

Substitution Reactions: The aldehyde group readily reacts with hydrazide and aminooxy groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield a free amine.

Common Reagents and Conditions:

Hydrazide and Aminooxy Reagents: Used for substitution reactions with the aldehyde group.

Acidic Conditions: Used for deprotection of the Boc group.

Major Products Formed:

Substitution Products: Formed by the reaction of the aldehyde group with hydrazide or aminooxy groups.

Free Amine: Formed by the deprotection of the Boc group under acidic conditions.

Scientific Research Applications

Ald-PEG3-NHBoc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in conjugation chemistry for the attachment of proteins and other molecules.

Biology: Employed in the development of bioconjugates for various biological studies.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form nanostructures.

Industry: Applied in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ald-PEG3-NHBoc involves its functional groups:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ald-PEG3-NHBoc with structurally or functionally related PEG derivatives:

Key Findings :

Functional Group Diversity :

- This compound and Ald-Ph-PEG2-NH-Boc share aldehyde and Boc-amine groups but differ in PEG length. The PEG3 spacer enhances solubility compared to PEG2 .

- N3-PEG3-NH2 replaces the aldehyde with an azide, enabling click chemistry for bioorthogonal labeling .

Ald-Ph-PEG4-NHS ester combines aldehyde and NHS ester reactivity, enabling sequential conjugation (e.g., amine coupling followed by oxime ligation) .

Applications: this compound is preferred for controlled bioconjugation in aqueous environments, whereas t-Boc-Aminooxy-PEG3-t-butyl ester is used in ADC synthesis due to its aminooxy group . N3-PEG3-NH2’s azide group facilitates rapid, site-specific labeling in click chemistry workflows .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying Ald-PEG3-NHBoc to ensure high purity?

- Methodological Answer : Synthesis typically involves coupling aldehyde-PEG3 with a Boc-protected amine under anhydrous conditions. Purification is achieved via column chromatography (e.g., silica gel) or preparative HPLC to remove unreacted reagents and byproducts. Purity validation requires analytical techniques such as NMR (to confirm functional groups) and HPLC-MS (to verify molecular weight and homogeneity). Ensure all steps are documented with precise solvent ratios, reaction times, and temperature controls to enhance reproducibility .

Q. How should this compound be characterized to confirm structural integrity and functional group availability?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- / NMR : Confirm the presence of the aldehyde (-CHO), PEG spacer, and Boc-protected amine.

- FT-IR : Identify characteristic peaks for carbonyl (Boc group) and ether (PEG) bonds.

- HPLC-MS : Assess purity and molecular weight.

- UV-Vis (for aldehyde quantification) : Employ hydrazide-based assays to quantify reactive aldehyde groups .

Q. What are the optimal storage conditions to maintain this compound stability?

- Methodological Answer : Store lyophilized this compound under inert gas (argon or nitrogen) at -20°C to prevent oxidation and hydrolysis. For short-term use (<1 month), dissolve in anhydrous DMSO or DMF and store at -20°C with desiccants. Regularly monitor stability via HPLC to detect degradation products, particularly in the aldehyde and Boc groups .

Advanced Research Questions

Q. How can reaction conditions be optimized when conjugating this compound with aminooxy-containing molecules to improve yield?

- Methodological Answer :

- pH Optimization : Conduct reactions in slightly acidic buffers (pH 5.0–6.0) to enhance oxime bond formation while minimizing aldehyde hydration.

- Molar Ratio Screening : Test stoichiometric ratios (1:1 to 1:3, this compound:amine) to balance efficiency and cost.

- Kinetic Analysis : Use time-course HPLC to identify reaction completion points and avoid over-incubation (risk of byproduct formation).

- Additives : Include catalysts like aniline derivatives (0.1–1 mM) to accelerate kinetics without compromising biocompatibility .

Q. How should researchers address discrepancies in conjugation efficiency reported across studies using this compound?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (pH, temperature, solvent) and analytical methods (e.g., HPLC vs. UV-Vis quantification).

- Control Experiments : Include internal standards (e.g., fluorescent tags) to normalize yield calculations.

- Statistical Validation : Apply multivariate regression to identify dominant factors (e.g., steric hindrance in target molecules) influencing efficiency.

- Cross-Lab Collaboration : Share raw data via open-access platforms to reconcile methodological differences .

Q. What strategies validate the specificity of this compound in complex biological systems?

- Methodological Answer :

- Competitive Binding Assays : Co-incubate with excess aldehyde competitors (e.g., benzaldehyde) to test off-target interactions.

- Mass Spectrometry : Analyze conjugates post-reaction to confirm site-specific modifications.

- In Silico Modeling : Use molecular docking to predict interactions with non-target biomolecules (e.g., serum proteins).

- Biological Replicates : Repeat experiments in triplicate across cell lines or animal models to assess consistency .

Q. How to design experiments evaluating the in vivo stability and pharmacokinetics of this compound conjugates?

- Methodological Answer :

- Animal Models : Administer conjugates via relevant routes (e.g., intravenous) and collect plasma/tissue samples at timed intervals.

- Analytical Workflow : Use LC-MS/MS to quantify intact conjugates and degradation products.

- Pharmacokinetic Parameters : Calculate , clearance, and biodistribution. Include controls (unconjugated molecules) to isolate PEG spacer effects.

- Milestone Planning : Define critical checkpoints (e.g., 24-hour stability threshold) for iterative protocol adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.